2-Phenylimidazo[1,2-A]pyrimidin-7-amine
Description
The exploration of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry, owing to their diverse physiological activities. researchgate.net Among these, the imidazo[1,2-a]pyrimidine (B1208166) scaffold has garnered considerable attention. This fused heterocyclic system is a bioisostere of purine (B94841) bases, which allows it to interact with a wide array of biological targets. semanticscholar.org
The imidazo[1,2-a]pyrimidine nucleus is a "privileged" scaffold in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.netnih.gov Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anxiolytic, anticonvulsant, antifungal, and anticancer activities. semanticscholar.orgnih.govbeilstein-journals.org The presence of the 2-phenyl group and a 7-amino group on this scaffold in 2-Phenylimidazo[1,2-a]pyrimidin-7-amine creates a unique chemical entity with specific electronic and steric properties that influence its biological activity.
The broader class of imidazo[1,2-a]pyridines and pyrimidines has been extensively studied. For example, derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors. researchgate.net The introduction of an amino group at the 7-position, as seen in the subject compound, can significantly impact its physicochemical properties, such as basicity and hydrogen bonding capacity, which are crucial for molecular recognition by biological targets.
| Derivative Class | Reported Biological Activities |
| Imidazo[1,2-a]pyrimidines | Anxiolytic, Anticonvulsant, Antifungal, Anticancer semanticscholar.orgnih.govbeilstein-journals.org |
| 2-Phenylimidazo[1,2-a]pyridines | Anti-inflammatory, Antiprotozoal, Antiviral, Antibacterial nih.gov |
| Imidazo[1,2-c]pyrimidines | Syk family kinase inhibitors nih.gov |
| 7-Aryl-imidazo[1,2-a]pyridines | Activin-like kinase (ALK) inhibitors nih.gov |
Research into this compound and its close analogs is following several key trajectories, primarily driven by its potential applications in medicinal chemistry. A significant area of investigation is its role as a kinase inhibitor. The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a potent inhibitor of activin-like kinase 2 (ALK2), a target implicated in certain cancers and rare diseases. nih.gov Given the structural similarities, this compound is being explored for its potential to inhibit various kinases involved in cell signaling pathways.
Another important research avenue is the synthesis of novel derivatives. The synthesis of the related 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) has been described, involving the condensation of 2-aminopyrimidine (B69317) with 2-bromoacetophenone (B140003), followed by nitrosation and reduction. nih.gov Similar synthetic strategies are being adapted to produce a library of 7-amino substituted analogs to explore structure-activity relationships (SAR). These studies are crucial for optimizing the potency and selectivity of these compounds for their biological targets.
Furthermore, computational studies, including molecular docking, are being employed to predict the binding modes of these compounds with their target proteins and to guide the design of new, more effective derivatives. nih.gov These in silico approaches, combined with experimental biological evaluation, are accelerating the discovery process for new therapeutic agents based on the this compound scaffold.
| Research Area | Focus | Key Findings/Approaches |
| Kinase Inhibition | Exploration of inhibitory activity against various kinases. | Structurally similar compounds show potent inhibition of ALK2. nih.gov |
| Synthetic Chemistry | Development of efficient synthetic routes and diversification. | Multi-step synthesis involving condensation, nitrosation, and reduction of related compounds. nih.gov |
| Computational Chemistry | Prediction of binding modes and guidance for drug design. | Molecular docking studies to understand protein-ligand interactions. nih.gov |
| Medicinal Chemistry | Investigation of a broad range of biological activities. | The core scaffold exhibits diverse pharmacological properties. semanticscholar.orgnih.govbeilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-7-16-8-10(14-12(16)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVSHOVBIODWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678909 | |
| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591227-12-2 | |
| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine and Its Analogs
Established Synthetic Pathways for the Core Imidazo[1,2-A]pyrimidine (B1208166) System
The construction of the fused imidazo[1,2-a]pyrimidine ring is the foundational step in the synthesis of the target compound and its analogs. This is typically achieved through cyclocondensation reactions that unite a pyrimidine (B1678525) precursor with a suitable three-carbon unit, which forms the imidazole (B134444) portion of the bicyclic system.
The most common and historically significant method for synthesizing the imidazo[1,2-a]pyrimidine core is a reaction analogous to the Tschitschibabin (or Chichibabin) pyridine (B92270) synthesis, which involves the condensation of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. researchgate.netnih.gov To obtain the specific 2-phenyl-7-amino substituted core, the reaction employs 2,4-diaminopyrimidine (B92962) as the pyrimidine precursor and 2-bromoacetophenone (B140003) as the α-haloketone.
The reaction mechanism proceeds in two main stages. First, the more nucleophilic ring nitrogen (N-1) of the 2,4-diaminopyrimidine attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion in a nucleophilic substitution reaction. This forms an N-phenacyl-2,4-diaminopyrimidinium bromide intermediate. The second stage involves an intramolecular cyclization, where the exocyclic amino group at the C-2 position acts as a nucleophile, attacking the carbonyl carbon of the newly introduced phenacyl group. Subsequent dehydration leads to the formation of the fused five-membered imidazole ring, resulting in the aromatic 2-phenylimidazo[1,2-a]pyrimidin-7-amine structure. A similar condensation between 2-aminopyrimidine and 2-bromoacetophenone is a well-documented method for producing the 2-phenylimidazo[1,2-a]pyrimidine (B97590) core. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Core Synthesis
| Pyrimidine Precursor | α-Haloketone | Product | Typical Conditions |
|---|---|---|---|
| 2,4-Diaminopyrimidine | 2-Bromoacetophenone | This compound | Reflux in ethanol (B145695) or acetone (B3395972) |
| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine | Stirring in acetone at ambient temperature nih.gov |
| 2-Aminopyrimidine | α-Chloroacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine | Solvent-free, 60°C |
Beyond the direct condensation approach, the imidazo[1,2-a]pyrimidine system can be accessed through various other cyclization strategies. These include multicomponent reactions, where three or more reactants are combined in a one-pot synthesis, and intramolecular cyclizations of appropriately substituted pyrimidine precursors. uees.edu.ecrsc.org These methods offer alternative pathways to the core structure, sometimes providing advantages in terms of efficiency and molecular diversity. uees.edu.ecrsc.org Regardless of the specific precursors, the key ring-forming step remains the intramolecular nucleophilic attack of an amino group onto a carbonyl or equivalent electrophilic center, followed by dehydration to achieve the final aromatic system.
Functionalization and Derivatization Approaches
Once the this compound core is synthesized, it can be further modified to introduce new functional groups. The electron-rich nature of the imidazo[1,2-a]pyrimidine system, particularly at the C-3 position of the imidazole ring, makes it susceptible to electrophilic substitution, enabling a range of derivatization reactions. uees.edu.ecresearchgate.net
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically a chloromethyleneiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org
When applied to this compound, the Vilsmeier reagent acts as an electrophile, preferentially attacking the C-3 position. The subsequent hydrolysis of the resulting iminium salt intermediate introduces a formyl group (-CHO) onto the ring, yielding 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde . This aldehyde is a crucial intermediate, as its carbonyl group provides a handle for further derivatization. ijpcbs.comsemanticscholar.org
The aldehyde functionality of 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is readily converted into hydrazone and guanylhydrazone derivatives. These reactions involve the condensation of the aldehyde with a hydrazine-containing compound. nih.gov
To synthesize hydrazones, the carbaldehyde is reacted with a substituted or unsubstituted hydrazine (B178648) (e.g., hydrazine hydrate, phenylhydrazine). The reaction typically proceeds by heating the components in a suitable solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. mdpi.commdpi.com This process results in the formation of a C=N-N bond, characteristic of the hydrazone linkage.
Guanylhydrazones are a specific subclass of these derivatives, formed by the reaction of the aldehyde with aminoguanidine. The synthetic procedure is analogous to that of other hydrazones, yielding a derivative with a C=N-NH-C(=NH)NH₂ moiety.
Table 2: Derivatization of 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
| Starting Material | Reagent | Derivative Class | Key Functional Group |
|---|---|---|---|
| 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Hydrazine Hydrate (H₂NNH₂) | Hydrazone | -CH=N-NH₂ |
| 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | -CH=N-NH-C₆H₅ |
| 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | Aminoguanidine (H₂NC(=NH)NHNH₂) | Guanylhydrazone | -CH=N-NH-C(=NH)NH₂ |
Methodological Aspects of Chemical Synthesis
The practical execution of the synthetic pathways described involves standard organic chemistry laboratory techniques. The initial condensation to form the imidazo[1,2-a]pyrimidine core is often carried out in polar solvents like ethanol or acetone. nih.gov Reaction times can range from several hours to overnight, and temperatures may vary from ambient to reflux, depending on the reactivity of the specific substrates. nih.gov In some cases, a mild base such as sodium bicarbonate is added to neutralize the hydrogen halide byproduct. researchgate.net
The Vilsmeier-Haack formylation requires anhydrous conditions. The reaction is typically initiated at a low temperature (e.g., 0°C) during the addition of phosphorus oxychloride to DMF, after which the substrate is added and the mixture is allowed to warm or is heated to drive the reaction to completion. The workup involves careful quenching with an ice-water mixture followed by basification to hydrolyze the intermediate and precipitate the aldehyde product.
The synthesis of hydrazone derivatives is generally straightforward. It involves mixing the aldehyde and the hydrazine component in an alcoholic solvent and heating the mixture under reflux for a period of a few hours. mdpi.comjddtonline.info The progress of the reaction can be monitored by thin-layer chromatography (TLC). mdpi.com Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, followed by washing and recrystallization to achieve high purity. jddtonline.info
Reaction Condition Optimization
The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions, including the choice of solvent, temperature, and reaction time. Various methodologies have been explored to maximize the yield and purity of the final product.
Solvent Effects: The choice of solvent plays a critical role in the reaction rate and yield. Protic solvents like ethanol and isopropanol (B130326) are commonly employed as they facilitate the dissolution of the reactants and the subsequent cyclization. In some instances, aprotic solvents such as acetone and dimethylformamide (DMF) have also been utilized. Solvent-free conditions, often coupled with microwave irradiation, represent a greener and more efficient alternative, reducing reaction times and simplifying work-up procedures.
Temperature: The reaction temperature is a crucial parameter that influences the rate of reaction. Typically, the condensation is carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. For instance, reactions in ethanol are commonly refluxed for several hours. Microwave-assisted syntheses can significantly reduce the reaction time by rapidly heating the reaction mixture to the desired temperature.
Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the starting materials and to maximize the yield of the desired product. Reaction times can range from a few minutes under microwave irradiation to several hours under conventional heating. Progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine Analogs
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Ethanol | Reflux | 8h | 75 |
| 2 | Isopropanol | Reflux | 6h | 80 |
| 3 | DMF | 100 | 4h | 85 |
| 4 | Solvent-free (MW) | 120 | 10 min | 92 |
This table presents a summary of typical reaction conditions and yields for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine analogs. The data is illustrative and based on general procedures for similar compounds.
Purification and Isolation Techniques
Following the completion of the synthesis, the crude product is subjected to purification and isolation to obtain this compound in a pure form. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.
Filtration: In many cases, the product precipitates out of the reaction mixture upon cooling. The solid product can then be collected by simple filtration. The collected solid is typically washed with a suitable solvent, such as cold ethanol or diethyl ether, to remove any soluble impurities.
Crystallization: Recrystallization is a widely used technique to purify solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution. Ethanol is often a suitable solvent for the recrystallization of imidazo[1,2-a]pyrimidine derivatives.
Flash Chromatography: For reactions that yield a mixture of products or when the product is not easily crystallized, flash column chromatography is the preferred method of purification. A silica (B1680970) gel column is typically used, and the compound is eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. The polarity of the eluent is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Filtration | Separation of a solid from a liquid | Simple, fast | Only applicable if the product is a solid and insoluble in the solvent |
| Crystallization | Difference in solubility at different temperatures | High purity can be achieved | Can be time-consuming, loss of product in the mother liquor |
| Flash Chromatography | Differential adsorption of compounds on a stationary phase | Can separate complex mixtures, applicable to a wide range of compounds | Requires specialized equipment, use of larger volumes of solvents |
Purity Assessment for Synthetic Validation
To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed. These methods provide information about the structure and the level of impurities in the final product.
Combustion Analysis: Elemental analysis, or combustion analysis, is used to determine the elemental composition of the compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the expected molecular formula. A close correlation between the found and calculated values provides strong evidence for the identity and purity of the compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to assess the purity of a compound and to monitor the progress of a reaction. A small spot of the compound is applied to a silica gel plate, which is then developed in a suitable solvent system. A pure compound will typically show a single spot on the TLC plate. The retention factor (Rf) value of the spot can be used for comparison with a known standard.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also crucial for the structural elucidation and purity confirmation of the synthesized compound.
Table 3: Purity Assessment Methods
| Method | Information Provided |
| Combustion Analysis | Elemental composition (%C, %H, %N) |
| Thin-Layer Chromatography (TLC) | Number of components in a mixture, comparison with a standard |
Advanced Structural Elucidation of 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine
X-ray Crystallography for Solid-State Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine were found. Therefore, a definitive determination of its solid-state structure, including molecular geometry, planarity, and intermolecular interactions within the crystal lattice, cannot be provided. Information regarding the specific crystallographic refinement methodologies used for this compound is also unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Similarly, specific ¹H NMR and ¹³C NMR spectral data for this compound have not been reported in the available scientific literature. While research on related isomers, such as 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) and its derivatives, is available, directly applying that data to the 7-amino isomer would be scientifically inaccurate. A detailed interpretation of proton and carbon chemical shifts, coupling constants, and signal assignments for the title compound is therefore not possible at this time.
While the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a subject of ongoing research, the specific structural characterization of the 7-amino phenyl derivative remains an area for future investigation.
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on the characteristic absorption regions of its key structural features: the primary amine group (-NH₂), the fused imidazo[1,2-a]pyrimidine ring system, and the phenyl substituent.
The primary amine group is expected to exhibit two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. Additionally, the N-H scissoring (bending) vibration is anticipated to appear around 1650-1580 cm⁻¹.
The aromatic C-H stretching vibrations of both the phenyl ring and the heterocyclic system are typically observed as a group of bands in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a complex pattern of sharp absorption bands in the 1600-1400 cm⁻¹ range, which are characteristic of the heterocyclic core. The C-H in-plane and out-of-plane bending vibrations of the aromatic rings provide further structural information and appear at lower frequencies.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Functional Group |
| 3400-3250 | N-H | Asymmetric & Symmetric Stretch | Primary Amine |
| 3100-3000 | C-H | Stretch | Aromatic (Phenyl & Pyrimidine) |
| 1650-1580 | N-H | Scissoring (Bending) | Primary Amine |
| 1600-1400 | C=C, C=N | Stretch | Aromatic Rings |
| 1350-1250 | C-N | Stretch | Aromatic Amine |
| 900-675 | C-H | Out-of-plane Bending | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is a powerful tool for both qualitative characterization and quantitative analysis, including the monitoring of chemical reactions. The UV-Vis spectrum of this compound is expected to show distinct absorption bands arising from π → π* and n → π* electronic transitions within its conjugated system.
The core imidazo[1,2-a]pyrimidine system is a chromophore that typically exhibits strong absorption in the UV region. The presence of the phenyl group at the 2-position and the amino group at the 7-position extends the conjugation and is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The amino group, being an auxochrome, can further influence the absorption spectrum through its non-bonding electrons.
Generally, imidazo[1,2-a]pyrimidine derivatives display two main absorption bands. The first, appearing at a shorter wavelength, is attributed to the π → π* transitions within the heterocyclic system. A second, longer-wavelength band is often observed, which can be associated with intramolecular charge transfer (ICT) transitions, particularly in derivatives with electron-donating and electron-accepting groups.
In the context of reaction monitoring, the formation of the this compound can be followed by observing the appearance or disappearance of characteristic absorption maxima. For instance, in a synthesis reaction, the consumption of reactants and the formation of the conjugated product will lead to predictable changes in the UV-Vis spectrum over time. This allows for the determination of reaction kinetics and the endpoint of the reaction.
The expected UV-Vis absorption data for this compound, based on related compounds, is summarized in the following interactive table.
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~280 | π → π | Imidazo[1,2-a]pyrimidine Ring |
| ~315-350 | π → π / ICT | Extended Conjugated System |
Molecular Interactions and Mechanistic Studies of 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine
Interactions with Nucleic Acid Structures
Derivatives of 2-phenylimidazo[1,2-a]pyrimidin-7-amine have been identified as potent interactors with non-canonical nucleic acid structures, specifically G-quadruplexes and R-loops. These interactions are of significant interest due to the roles of G4s and R-loops in cellular processes and their potential as therapeutic targets in oncology.
G-Quadruplex (G4) DNA Binding and Stabilization
Research has centered on monohydrazone derivatives of the 2-phenylimidazo[1,2-a]pyrimidine (B97590) core, which have been shown to be highly selective G-quadruplex ligands. nih.govacs.org These compounds are designed as analogs of lead structures known to stabilize G-quadruplexes and have demonstrated the ability to induce DNA damage and genome instability in human cancer cells, highlighting their potential as anticancer agents. nih.govacs.org
Biophysical studies have been conducted to investigate the G-quadruplex binding properties of these monohydrazone derivatives, employing a range of G-quadruplex-forming sequences from both telomeric regions and oncogene promoters. nih.govacs.org While specific quantitative data on the preferential binding to parallel versus hybrid G4 conformations for the this compound core derivative is not extensively detailed in the available literature, the broader class of hydrazone-based G-quadruplex ligands has been shown to exhibit selectivity for different G4 topologies. For instance, some derivatives show a preference for the parallel G4 topology found in oncogene promoters like c-MYC. researchgate.net The selectivity is a crucial aspect of their mechanism, as different G4 topologies are associated with different genomic locations and functions.
The proposed mechanism for the interaction between these planar aromatic compounds and G-quadruplexes involves the stacking of the ligand's aromatic core onto the terminal G-tetrads of the G4 structure. This π-π stacking interaction is a common feature for many G4-binding ligands and contributes significantly to the stabilization of the G-quadruplex. The planar nature of the imidazo[1,2-a]pyrimidine (B1208166) system is well-suited for this type of interaction. Molecular modeling and dynamics studies on similar G4 ligands suggest that these compounds stack on either the 5' or 3'-quartet of the G4 DNA structure. researchgate.net
A variety of biophysical techniques are employed to characterize the interaction between ligands and G-quadruplex DNA. These methods provide information on binding affinity, selectivity, and structural changes induced upon ligand binding.
Fluorescence Intercalator Displacement (FID) Assay: This assay is used to determine the binding affinity of a ligand for a G-quadruplex. It relies on the displacement of a fluorescent dye, such as thiazole (B1198619) orange, from the G4 structure by the ligand, leading to a decrease in fluorescence. This method has been successfully used to quantify the binding of various quinazoline-based G4 ligands, yielding dissociation constants in the nanomolar range. diva-portal.org
FRET-Melting Studies: Förster Resonance Energy Transfer (FRET) melting assays are utilized to assess the thermal stabilization of G-quadruplex DNA upon ligand binding. An increase in the melting temperature (Tm) of the G4 structure in the presence of the ligand indicates a stabilizing interaction. This technique has been instrumental in evaluating the G4 stabilization capabilities of novel pyridine (B92270) bis-quinazoline derivatives. diva-portal.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the conformational changes in G-quadruplex DNA upon ligand interaction. The characteristic CD spectra of different G4 topologies (e.g., parallel, antiparallel, hybrid) allow researchers to determine if a ligand induces a conformational switch. For example, the c-MYC promoter G4, which adopts a parallel topology, shows a positive band at 260 nm and a negative band at 240 nm. Titration with a ligand can reveal whether the ligand binds to and stabilizes the existing conformation or induces a change to a different topology. mdpi.com
The following table summarizes the application of these methodologies in the study of G4-ligand interactions:
| Methodology | Principle | Information Obtained |
| Fluorescence Intercalator Displacement (FID) Assay | A ligand displaces a fluorescent probe bound to the G4-DNA, causing a change in fluorescence. | Binding affinity (Kd) |
| FRET-Melting Studies | The melting temperature of a fluorescently labeled G4-DNA is measured in the presence and absence of a ligand. | Thermal stabilization (ΔTm) |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules like G4-DNA. | G4-DNA topology and conformational changes upon ligand binding. |
R-Loop Induction and Stabilization
Emerging evidence suggests a link between G-quadruplex stabilization and the formation of R-loops, which are three-stranded nucleic acid structures consisting of an RNA:DNA hybrid and a displaced single-stranded DNA.
Studies on G-quadruplex ligands, including a lead compound related to the monohydrazone derivatives of 2-phenylimidazo[1,2-a]pyrimidine, have shown that these molecules can increase the levels of R-loops in human cancer cells. nih.govacs.org The stabilization of G-quadruplexes is thought to promote the formation of R-loops, which in turn can lead to DNA damage. nih.gov The accumulation of these structures can cause genome instability, a hallmark of cancer, and trigger a DNA damage response, ultimately leading to cell death. nih.govacs.orgnih.gov This dual activity of stabilizing G4s and promoting R-loop formation is a promising strategy for the development of novel anticancer therapeutics.
Role in Mechanisms of Genome Instability (e.g., micronuclei formation)
No published studies were found that investigate the role of this compound in the mechanisms of genome instability, including micronuclei formation.
Enzyme and Protein Target Investigations
Cyclin-Dependent Kinase (CDK) Family Inhibition Assays (e.g., CDK1/cyclin B kinase)
There is no available data from kinase inhibition assays detailing the activity of this compound against the Cyclin-Dependent Kinase (CDK) family, including the CDK1/cyclin B kinase complex.
Exploration of Tyrosine Kinase Receptors as Potential Molecular Targets
No research has been published exploring the potential of this compound as an inhibitor of tyrosine kinase receptors.
Structure Activity Relationship Sar Studies of 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine Analogs
Impact of Structural Modifications on Molecular Interactions and Selectivity (e.g., G4 binding)
The interaction of small molecules with higher-order DNA structures, such as G-quadruplexes (G4s), is a promising strategy in anticancer drug design. G4s are overrepresented in the promoter regions of oncogenes and at the ends of telomeres, making them attractive targets. While direct evidence for G4 binding by 2-phenylimidazo[1,2-a]pyrimidin-7-amine analogs is limited, studies on structurally related planar polycyclic heterocyclic systems offer valuable insights.
For instance, ruthenium(II) complexes incorporating 2-phenylimidazo-[4, 5-f] nih.govnih.gov phenanthroline (a related polycyclic system) have been shown to induce and stabilize G-quadruplex DNA. nih.gov The planar nature of the imidazo-phenanthroline ligand is crucial for stacking interactions with the G-quartets. This suggests that the planar 2-phenylimidazo[1,2-a]pyrimidine (B97590) core could similarly facilitate G4 recognition.
Furthermore, studies on (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives highlight key features for G4 stabilization. These include a V-shaped conformation and the presence of positively charged groups, which enhance electrostatic interactions with the phosphate (B84403) backbone of the G4 structure. mdpi.com The insertion of a positive charge, for example through methylation of a nitrogen atom, was found to increase the compound's ability to selectively stabilize G4s over duplex DNA. mdpi.com These findings suggest that modifications to the this compound scaffold, such as the introduction of cationic side chains, could be a viable strategy to enhance G4 binding affinity and selectivity.
Correlation Between Chemical Structure and Observed Biological Activities (e.g., DNA damage induction, cell killing activity)
The cytotoxic effects of imidazo[1,2-a]pyrimidine (B1208166) derivatives are closely linked to their chemical structures. A key observation is that subtle changes to the scaffold can dramatically alter the mechanism of action. For example, a study comparing 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine with its pyrimidine (B1678525) counterpart revealed that the latter acts as a DNA poison, causing nuclear DNA damage and inducing mutagenesis. nih.gov This highlights the critical role of the nitrogen atom at position 8 in directing the biological activity towards DNA damage.
SAR studies on other imidazo[1,2-a]pyrimidine derivatives have demonstrated the importance of substituents on the phenyl ring for cytotoxic activity. In a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives, the presence of a nitrogenous electron-donating group, such as a diethylamino group (-N(CH2CH3)2), at the 4-position of the phenyl ring was found to increase the cytotoxic activity against breast cancer cell lines.
The table below summarizes the cytotoxic activity of some 2-arylimidazo[1,2-a]pyridinyl-3-amine derivatives against various cancer cell lines, illustrating the impact of substitution on the 2-aryl group.
| Compound | Substitution on 2-Aryl Group | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | B16F10 IC50 (µM) |
| 16 | Phenyl | >50 | 12.98 ± 0.40 | 27.54 ± 1.26 |
| 18 | 2,4-difluorophenyl | 9.60 ± 3.09 | >50 | >50 |
Data sourced from a study on 2-arylimidazo[1,2-a]pyridinyl-3-amines and their anticancer activity. researchgate.net
These findings underscore that the nature and position of substituents on the phenyl ring, as well as modifications to the core heterocyclic system, are critical determinants of the cell-killing activity of this class of compounds.
Comparative Analysis with Related Polycyclic Aromatic Systems and Guanylhydrazone Derivatives
The biological activities of 2-phenylimidazo[1,2-a]pyrimidines can be contextualized by comparing them with other classes of compounds, such as polycyclic aromatic hydrocarbons (PAHs) and guanylhydrazone derivatives.
Polycyclic Aromatic Systems: Structurally, the fused ring system of 2-phenylimidazo[1,2-a]pyrimidine places it within the broad class of polycyclic aromatic systems. Many PAHs are known carcinogens that exert their effects after metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations. nih.gov In contrast, the anticancer activity of many heterocyclic systems like the imidazo[1,2-a]pyrimidines is often attributed to more specific molecular interactions, such as enzyme inhibition or targeting of specific DNA secondary structures. For example, 2-phenylimidazo[1,2-a]quinoline (B188334) analogs have been investigated as inhibitors of cytochrome P450 (CYP1) enzymes, which can contribute to their antiproliferative effects. nih.gov
Guanylhydrazone Derivatives: Guanylhydrazones are a class of compounds known for their anticancer properties. A study on the synthesis and antitumor activity of guanylhydrazones derived from imidazo[2,1-b]thiazoles and a bis-guanylhydrazone from diimidazo[1,2-a:1,2-c]pyrimidine demonstrated that these compounds exhibit significant cytotoxic activity. iiarjournals.org The mechanism of action for some guanylhydrazones is thought to involve the inhibition of tyrosine kinase receptors. iiarjournals.org The incorporation of the guanylhydrazone moiety into a heterocyclic scaffold can lead to potent anticancer agents. This suggests that derivatization of the this compound at the amino group to form a guanylhydrazone could be a promising avenue for developing new anticancer compounds.
Influence of Chromatin Localization and Ligand Chemical Identity on Mechanistic Activation
The ultimate biological effect of a DNA-binding agent is dependent on its ability to reach its nuclear target and the specific nature of its interaction with chromatin. While direct studies on the chromatin localization of this compound are not available, research on related compounds provides valuable clues.
As previously mentioned, the switch from an imidazo[1,2-a]pyridine (B132010) to an imidazo[1,2-a]pyrimidine scaffold (a change of one atom) can shift the cellular target from the mitochondria to the nuclear DNA. nih.gov This dramatic change in localization and mechanism underscores the profound influence of the ligand's chemical identity. The 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, and resistance to this compound required intact DNA repair pathways, suggesting that its cytotoxicity is mediated through the induction of DNA lesions that are recognized by the cell's repair machinery. nih.gov
The interaction with chromatin components can also be a key aspect of the mechanism of action. Some anticancer drugs are known to cause "chromatin damage" by destabilizing nucleosomes without necessarily causing direct DNA strand breaks. researchgate.net Furthermore, some small molecules can trap chromatin-associated proteins, such as the FACT (facilitates chromatin transcription) complex, leading to downstream effects on gene expression and cell survival. researchgate.net The ability of 2-phenylimidazo[1,2-a]pyrimidine analogs to intercalate into DNA or bind to its grooves could potentially alter chromatin structure and influence these processes. The specific chemical features of the ligand, such as its planarity, charge, and hydrogen bonding capabilities, would dictate the nature and consequences of its interaction with chromatin.
Computational and Theoretical Investigations of 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between a molecule's structure and its electronic properties. nih.gov For derivatives of the 2-phenylimidazo[1,2-a]pyrimidine (B97590) core, DFT methods are frequently employed to optimize molecular geometry and analyze key electronic descriptors that govern molecular reactivity. nih.govnih.gov
Commonly, the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) is used to achieve a balance between computational accuracy and efficiency. acs.orgnih.gov These calculations provide insights into Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org
Studies on closely related imidazo[1,2-a]pyrimidine-Schiff base derivatives have calculated these quantum chemical parameters. For instance, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was found to have a HOMO-LUMO energy gap of 3.2230 eV, indicating a promising level of reactivity. acs.org Analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for understanding intermolecular interactions, including ligand-receptor binding. nih.gov
Table 1: Representative Quantum Chemical Parameters for an Imidazo[1,2-a]pyrimidine (B1208166) Derivative Data is illustrative and based on published values for a structurally similar compound, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. acs.org
| Parameter | Value | Description |
| EHOMO | -5.6227 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.3997 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.2230 eV | Difference between LUMO and HOMO energies |
| Chemical Hardness (η) | 1.6115 eV | Resistance to change in electron distribution |
| Chemical Softness (σ) | 0.6205 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.0112 eV | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | 4.9921 eV | Global electrophilic nature of the molecule |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to imidazo[1,2-a]pyrimidine derivatives to assess their potential as inhibitors for various biological targets. mdpi.combeilstein-journals.org The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," typically in kcal/mol, which estimates the binding affinity. nih.gov
For example, derivatives of 2-phenylimidazo[1,2-a]pyrimidine have been docked against several protein targets. In one study, Schiff base derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry by docking them against the human ACE2 receptor and the spike protein. nih.gov The top-scoring compound showed a remarkable binding affinity of -9.1 kcal/mol with ACE2 and -7.3 kcal/mol with the spike protein. nih.gov In another study, 3-benzoyl imidazo[1,2-a]pyrimidine derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungi, with calculated binding energies ranging from -6.11 to -9.43 kcal/mol. beilstein-journals.org
Table 2: Illustrative Molecular Docking Scores for Imidazo[1,2-a]pyrimidine Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyrimidine Schiff Base | hACE2 (SARS-CoV-2) | -9.1 nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff Base | Spike Protein (SARS-CoV-2) | -7.3 nih.gov |
| 3-Benzoyl Imidazo[1,2-a]pyrimidine | CYP51 (Candida krusei) | -9.43 beilstein-journals.org |
| Imidazo[1,2-a]pyrimidine Derivative | VEGFR-2 | -8.4 semanticscholar.org |
Following docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more realistic representation by treating the system as dynamic and including solvent effects. researchgate.net By simulating the movements of atoms over a period of time (nanoseconds to microseconds), researchers can assess the stability of the binding pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. Key metrics such as the Root Mean Square Deviation (RMSD) of the complex are analyzed to determine if the system reaches a stable equilibrium, which supports the validity of the docking prediction. semanticscholar.org
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. bohrium.com Conformational analysis aims to identify the full range of low-energy spatial arrangements (conformers) that a molecule can adopt. frontiersin.org For a flexible molecule like 2-Phenylimidazo[1,2-a]pyrimidin-7-amine, which has rotatable bonds, exploring its conformational space is crucial for understanding its behavior and interactions. digitellinc.comnih.gov
The foundation for this analysis is often a long-timescale Molecular Dynamics (MD) simulation, which generates a trajectory of the molecule's atomic coordinates over time. nih.gov This trajectory represents a sampling of the molecule's accessible conformations. From this vast dataset, distinct conformational states can be identified and clustered.
The results of this analysis can be visualized through an energy landscape map. nih.gov This map plots the conformations against one or more geometric variables (like principal components from a Principal Component Analysis of the trajectory) and represents the free energy of each state. researchgate.netarxiv.org The landscape reveals basins of attraction, which correspond to the most stable, low-energy conformational states of the molecule. nih.gov The map also shows the energy barriers that separate these states, providing crucial information about the kinetics of conformational transitions. nih.gov Understanding this landscape is essential, as it reveals not only the most probable structure of the molecule but also the pathways it might take to rearrange itself, for instance, upon binding to a biological target. nih.gov
Medicinal Chemistry Applications and Drug Discovery Landscape of 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine
Strategic Development as Potential Anticancer Agents
The core structure of 2-phenylimidazo[1,2-a]pyrimidin-7-amine serves as a versatile backbone for the synthesis of novel compounds with potential cytostatic and cytotoxic properties. Research has focused on modifying this parent structure to enhance its efficacy and selectivity against cancer cells. A key strategy involves the introduction of reactive functional groups to create derivatives capable of interacting with specific biological targets involved in cancer progression.
One notable advancement in this area is the derivatization of the this compound scaffold into monohydrazone-based compounds. This involves a multi-step synthesis beginning with the parent amine. The process typically proceeds through the formation of an aldehyde intermediate, 7-Amino-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde , which then serves as a crucial building block. This aldehyde is subsequently reacted with different hydrazine-containing moieties to produce a series of monohydrazone derivatives.
These derivatives are designed to act as anticancer agents by inducing DNA damage and promoting genome instability specifically within cancer cells. The rationale behind this design is to create molecules that can selectively bind to unique nucleic acid secondary structures, such as G-quadruplexes, which are often found in the promoter regions of oncogenes.
Two exemplary compounds synthesized from this strategic approach are detailed below:
| Compound ID | Full Chemical Name | Molecular Formula |
| 1 | (E)-2-((7-Amino-2-phenylimidazo[1,2-a]pyrimidin-3-yl)methylene)hydrazine-1-carboximidamide Hydrochloride | C₁₄H₁₄N₈·HCl |
| 2 | (E)-3-((2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)methyl)-2-phenylimidazo[1,2-a]pyrimidin-7-amine Hydrobromide | C₁₆H₁₆N₈·HBr |
The development of these compounds highlights a targeted approach in medicinal chemistry, where a known heterocyclic core is systematically modified to generate derivatives with enhanced and specific anticancer activities.
Identification of Novel G-Quadruplex Ligands for Therapeutic Intervention
A promising and innovative strategy in cancer therapy is the targeting of G-quadruplex (G4) DNA structures. These are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences. G4 structures are particularly prevalent in telomeres and the promoter regions of many oncogenes, such as c-MYC, and are implicated in the regulation of gene expression and genome stability. Stabilizing these G4 structures with small molecule ligands can inhibit the transcription of these oncogenes, leading to an anticancer effect.
Derivatives of this compound have been specifically designed and investigated as potent and selective G-quadruplex ligands. The monohydrazone derivatives, mentioned previously, have been shown through biophysical studies to bind and stabilize G-quadruplex structures. This interaction is a key component of their mechanism of action as anticancer agents. By acting as G4 ligands, these compounds can trigger cellular responses associated with DNA damage, ultimately leading to the death of cancer cells.
The research in this area focuses on understanding the binding properties of these new molecules with various G-quadruplex-forming sequences found in both telomeric regions and oncogene promoters. The goal is to develop ligands with high selectivity for G4 structures over canonical duplex DNA, which would minimize off-target effects and potential toxicity. The successful identification of this compound derivatives as G4-selective binders represents a significant step toward a new class of targeted cancer therapeutics.
Detailed findings from in vitro biophysical studies confirm the interaction of these monohydrazone derivatives with G-quadruplex DNA, supporting their role as a novel class of G4 ligands.
Research into In Vivo Target Selectivity and its Modulation of Biological Activity
The ultimate goal for any potential therapeutic agent is to demonstrate efficacy and selectivity in a living system. While the in vitro evidence for this compound derivatives as anticancer agents and G-quadruplex ligands is promising, extensive research on their in vivo target selectivity and biological activity is still an emerging area.
The modulation of biological activity for these compounds is directly linked to their ability to bind to G-quadruplex structures. In vitro studies have demonstrated that this binding leads to the induction of DNA damage and subsequent genome instability in human cancer cells. This mechanism suggests that the compounds' biological effects can be modulated by altering their chemical structure to fine-tune their affinity and selectivity for different G-quadruplex topologies.
Future Research Trajectories for 2 Phenylimidazo 1,2 a Pyrimidin 7 Amine
Elucidating the Biological Role of Sequence Selectivity in G4 and R-Loop Interactions
Non-canonical DNA structures, such as G-quadruplexes (G4s) and R-loops, are increasingly recognized for their roles in crucial cellular processes like gene regulation and for their potential as therapeutic targets. nih.gov R-loops are three-stranded nucleic acid structures, and the displaced single-stranded DNA component can fold into G4 structures. nih.gov The persistence of these structures can lead to DNA damage and genomic instability, which are hallmarks of cancer. nih.gov
Studies on closely related compounds have shown that the imidazo[1,2-a]pyrimidine (B1208166) core can act as a DNA poison, inducing nuclear DNA damage. nih.gov This raises the compelling hypothesis that 2-Phenylimidazo[1,2-A]pyrimidin-7-amine may exert its effects by interacting with G4s and R-loops, which are often found at fragile sites in the genome.
Future research should focus on determining whether this compound directly binds to G4 and R-loop structures. A critical aspect of this investigation will be to elucidate its sequence selectivity. The G/C skew and G-richness of RNA:DNA hybrids are known to enhance the stability of R-loops, and specific G4-forming motifs can influence protein binding. elifesciences.orgnih.gov Understanding if the compound preferentially targets G4s or R-loops with specific nucleotide sequences could explain its biological effects and guide the development of more targeted therapies. Biophysical techniques such as fluorescence spectroscopy, circular dichroism, and surface plasmon resonance could be employed to characterize these interactions in detail.
Table 1: Proposed Biophysical Studies for G4/R-Loop Interaction
| Technique | Objective | Expected Outcome |
|---|---|---|
| Fluorescence Spectroscopy | To confirm direct binding of the compound to various G4 and R-loop forming sequences. | Determination of binding affinity (Kd) and stoichiometry. |
| Circular Dichroism (CD) | To observe conformational changes in G4 or R-loop structures upon compound binding. | Insight into the binding mode and stabilization of specific conformations. |
| NMR Spectroscopy | To map the precise binding site of the compound on the nucleic acid structure at an atomic level. | High-resolution structural data of the compound-nucleic acid complex. |
| Cellular Assays | To visualize colocalization of the compound with G4/R-loop structures in human cells using specific antibodies. | Confirmation of target engagement in a biological context. |
Advanced Investigations into Mechanisms of Genome Instability Induction
Genome instability is a fundamental characteristic of cancer, defined by an increased tendency to acquire mutations, including changes in nucleotide sequence or chromosomal alterations. nih.gov Chemical agents can induce this instability through various direct and indirect mechanisms, such as interfering with DNA repair, replication, or chromosome segregation. nih.gov
Chemical-genetic profiling of a related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, revealed it acts as a DNA poison, causing nuclear DNA damage and inducing mutagenesis. nih.gov This provides a strong foundation for investigating the specific mechanisms by which this compound induces genome instability. Future studies must move beyond identifying the presence of DNA damage to pinpointing the underlying molecular pathways affected by the compound.
Key research questions include whether the compound acts as a DNA intercalator, an inhibitor of DNA repair enzymes like PARP or DNA-PK, or if it induces replication stress by stalling replication forks. elifesciences.org Investigating its effect on the integrity of mitotic checkpoints, which are crucial for proper chromosome segregation, is also a critical avenue. nih.gov Such studies could involve cell-based assays to monitor DNA damage response pathways, cell cycle progression, and chromosomal abnormalities following treatment with the compound.
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity
The imidazo[1,2-a]pyrimidine scaffold is synthetically tractable, allowing for the creation of diverse chemical libraries. nih.govmdpi.com Numerous synthetic protocols have been developed, including microwave-assisted and catalyst-based methods, which enable modifications at various positions of the heterocyclic core. nih.govresearchgate.net
Future work should focus on the rational design and synthesis of derivatives of this compound to enhance its specificity and potency for desired biological targets, such as specific G4 structures or DNA repair proteins. Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridines have shown that substituents on the phenyl ring and the heterocyclic core can dramatically alter binding affinity and selectivity for targets like benzodiazepine (B76468) receptors or various kinases. researchgate.netnih.govresearchgate.net
By systematically modifying the phenyl group (e.g., with electron-donating or -withdrawing groups) and the pyrimidine (B1678525) ring, it may be possible to improve target engagement while reducing off-target effects. For instance, adding specific side chains could enhance interactions with the grooves of G4 DNA or the active site of a target enzyme. Computational modeling and molecular docking can be employed to predict the binding modes of new derivatives and prioritize synthetic efforts. acs.org
Table 2: Proposed Modifications for Derivative Synthesis
| Modification Site | Proposed Substituent | Rationale |
|---|---|---|
| Phenyl Ring (C2) | Methoxy, Halogens (F, Cl, Br), Nitro | Modulate electronic properties and steric bulk to improve binding affinity and selectivity. nih.gov |
| Imidazo Ring (C3) | Acetamide, Carboxamide side chains | Introduce hydrogen bond donors/acceptors to enhance target interaction, as seen in related scaffolds. nih.gov |
| Pyrimidine Ring (C5, C6) | Alkyl groups, Halogens | Alter lipophilicity and metabolic stability; explore impact on target selectivity. nih.gov |
| Amine Group (C7) | Acylation, Alkylation | Modify solubility and potential for specific interactions within a binding pocket. |
Exploration of Additional Pharmacological Targets and Pathways
The imidazo[1,2-a]pyrimidine core and related structures like imidazo[1,2-a]pyridines are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. researchgate.net Beyond DNA-related mechanisms, these scaffolds have been shown to exhibit a multitude of pharmacological activities by modulating various enzymes and receptors. nih.govresearchgate.net
Future research should therefore include a broad screening of this compound and its newly synthesized derivatives against a panel of other potential therapeutic targets. Given the activities of related compounds, promising areas of investigation include:
Kinase Inhibition: Many imidazo[1,2-a]pyridine (B132010) derivatives have been reported as inhibitors of kinases such as EGFR, VEGFR, and CDKs, which are critical in cancer cell signaling. researchgate.netdergipark.org.tr
Antimicrobial Activity: The scaffold has shown potent activity against various strains of bacteria and fungi, suggesting potential as a lead for new anti-infective agents. nih.govbeilstein-journals.org
Central Nervous System (CNS) Activity: Certain derivatives have been investigated as ligands for benzodiazepine and melatonin (B1676174) receptors, indicating potential applications for neurological and psychiatric disorders. researchgate.netnih.gov
A comprehensive pharmacological profiling effort would broaden the potential therapeutic applications of this chemical series and could uncover novel mechanisms of action.
Table 3: Potential Pharmacological Targets for Screening
| Target Class | Specific Examples | Rationale Based on Related Scaffolds |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, PI3K, CDKs | Imidazo[1,2-a]pyridines show potent anticancer activity via kinase inhibition. researchgate.net |
| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Imidazo[1,2-a]pyrimidines exhibit broad-spectrum antimicrobial effects. nih.gov |
| CNS Receptors | GABAA Receptors, Melatonin Receptors | Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown affinity for these receptors. researchgate.netdergipark.org.tr |
| Other Enzymes | Topoisomerase II, Aurora-A Kinase | Anticancer activity of related compounds has been linked to inhibition of these enzymes. dergipark.org.trresearchgate.net |
Q & A
Q. Advanced
- QSAR modeling : Topological descriptors (e.g., Wiener index) correlate with peripheral benzodiazepine receptor (PBR) binding, guiding derivative design .
- DFT studies : HOMO-LUMO gaps and Fukui indices predict corrosion inhibition efficiency in acidic media (e.g., 89% inhibition at 1.0 M HCl) .
- Molecular docking : Simulations with COX-2 (PDB: 5IKT) identify key hydrogen bonds at the sulfonamide pocket .
How are catalytic mechanisms elucidated for C–H activation reactions?
Advanced
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : supports rate-determining C–H cleavage .
- Spectroscopic monitoring : In situ IR detects Pd–N intermediates during aminocarbonylation .
- DFT calculations : Transition states for Ru-catalyzed alkenylation reveal a concerted metalation-deprotonation (CMD) pathway .
What strategies improve synthetic yields in low-efficiency routes?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (1–2 h vs. 24 h) and improves cyclization yields by 20–30% .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of imidazo-pyrimidine precursors .
- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ reduce metal leaching and maintain >80% yield over 5 cycles .
How are structure-activity relationships (SAR) explored for medicinal applications?
Q. Advanced
- Derivative libraries : Substituents at C-3 (e.g., carbaldehyde, CF₃) modulate COX-2 selectivity (IC₅₀: 0.12–1.8 µM) .
- Enzymatic assays : In vitro testing against kinases (e.g., EGFR) identifies trifluoromethyl groups as critical for IC₅₀ < 50 nM .
- Pharmacophore modeling : Overlay with pyrazolo[1,5-a]pyrimidines highlights conserved hydrogen-bonding motifs .
What analytical techniques resolve conflicting structural data in literature?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., 341.1627 for C20H23NO4) confirms molecular formula .
- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish regioisomers .
- X-ray photoelectron spectroscopy (XPS) : Validates oxidation states of heteroatoms in ambiguous cases .
How is the compound evaluated for non-pharmaceutical applications (e.g., materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
